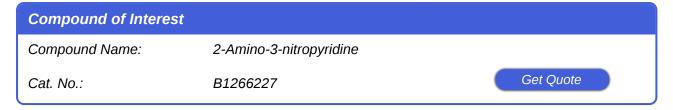


Spectroscopic and Synthetic Profile of 2-Amino-3-nitropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for **2-amino-3-nitropyridine**, a key intermediate in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a step-by-step experimental protocol for its synthesis.

Core Spectroscopic Data

The structural elucidation of **2-amino-3-nitropyridine** is critically supported by NMR and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **2-Amino-3-nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.38	dd, J = 4.4, 1.6 Hz	H-6
8.13	dd, J = 8.4, 1.6 Hz	H-4
7.87	br s	-NH ₂
6.74	dd, J = 8.4, 4.4 Hz	H-5



Solvent: DMSO-d₆, Instrument: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **2-Amino-3-nitropyridine**

Chemical Shift (δ) ppm	Assignment
157.9	C-2
153.2	C-6
135.8	C-4
131.1	C-3
114.9	C-5

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of **2-amino-3-nitropyridine** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **2-Amino-3-nitropyridine**

Wavenumber (cm ^{−1})	Vibration Mode	Functional Group
3400 - 3300	N-H stretching	Amino (-NH ₂)
3100 - 3000	C-H stretching	Aromatic C-H
1640 - 1600	N-H bending	Amino (-NH ₂)
1580 - 1475	C=C stretching	Aromatic ring
1550 - 1490	N-O asymmetric stretching	Nitro (-NO2)
1360 - 1320	N-O symmetric stretching	Nitro (-NO2)
850 - 750	C-H out-of-plane bending	Aromatic C-H

Sample Preparation: KBr pellet



Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **2-amino-3-nitropyridine** are provided below.

Synthesis of 2-Amino-3-nitropyridine from 2-Chloro-3-nitropyridine[1]

This protocol outlines a common and efficient method for the preparation of **2-amino-3-nitropyridine**.

Materials:

- 2-Chloro-3-nitropyridine
- Aqueous ammonia solution
- Sealed reaction tube
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- To a sealed reaction tube, add 2-chloro-3-nitropyridine (1.0 eq).
- Add a significant excess of aqueous ammonia solution (e.g., 20 eq).
- Seal the tube and heat the reaction mixture to 90 °C.
- Maintain the temperature and stir the reaction for 16 hours.
- After the reaction is complete, cool the mixture to 0 °C to facilitate precipitation of the product.
- · Collect the solid product by filtration.



Wash the isolated solid with cold water and dry under vacuum to yield 2-amino-3-nitropyridine as a yellow solid.

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 10-20 mg of the 2-amino-3-nitropyridine sample in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: Appropriate for the chemical shift range of aromatic compounds.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024 or more, depending on sample concentration
 - Relaxation Delay: 2-5 seconds

IR Spectroscopic Analysis[2]

Sample Preparation (KBr Pellet Method):

• Thoroughly grind 1-2 mg of the **2-amino-3-nitropyridine** sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.



- Transfer the resulting fine powder to a pellet-pressing die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrument Parameters:

• Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

• Scan Range: 4000 - 400 cm⁻¹

• Number of Scans: 16-32

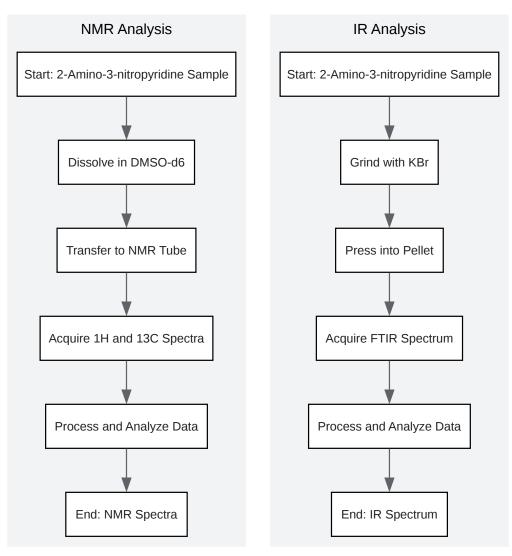
• Resolution: 4 cm⁻¹

Process Visualization

The following diagrams illustrate key experimental workflows.



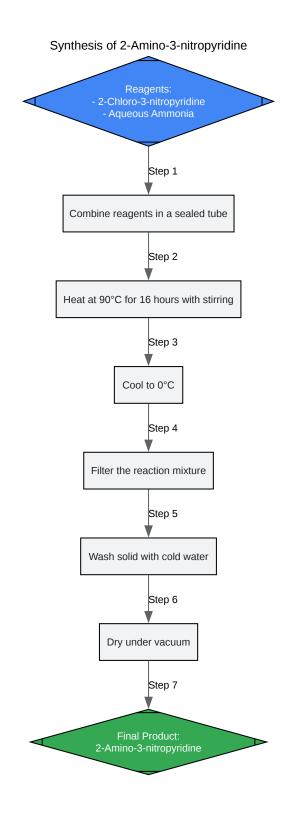
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for NMR and IR Spectroscopic Analysis.





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Caption: Synthesis Workflow of 2-Amino-3-nitropyridine.



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